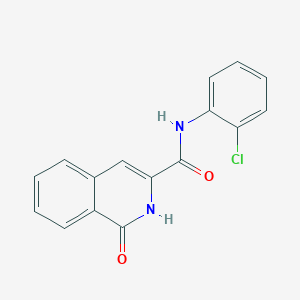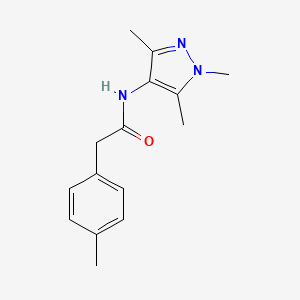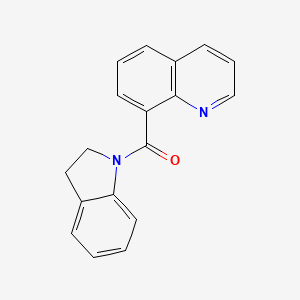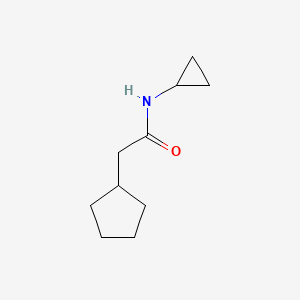
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, also known as PAK1 inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the PAK1 enzyme, which is involved in regulating various cellular processes, including cell proliferation, migration, and survival.
Mécanisme D'action
The mechanism of action of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide involves the inhibition of the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme. 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide is a serine/threonine kinase that is involved in regulating various cellular processes, including cell proliferation, migration, and survival. By inhibiting 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide can disrupt these processes, leading to decreased cell growth and increased cell death.
Biochemical and physiological effects:
Studies have shown that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme. This allows researchers to study the effects of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibition in a controlled manner. However, one of the limitations is that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide is not the only target of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, and it may have off-target effects that need to be considered in experimental design.
Orientations Futures
There are several future directions for the study of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide. One area of research is the development of more potent and selective 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibitors. Another area is the exploration of combination therapy with chemotherapy drugs to enhance efficacy. Additionally, further studies are needed to understand the potential side effects and toxicity of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in vivo. Finally, the potential use of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in the treatment of inflammatory diseases such as rheumatoid arthritis should be investigated.
Méthodes De Synthèse
The synthesis of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide involves several steps. One of the most common methods involves the reaction of 4-fluoroaniline with acetic anhydride to form N-acetyl-4-fluoroaniline. This intermediate is then reacted with methyl isocyanate to yield the final product, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide. The synthesis process has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme, which is overexpressed in many types of cancer. Studies have also shown that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibition can enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. In addition, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPAUMRIVOSPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)







![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)




![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)